molecular formula C16H24N2O2 B5721979 3-METHYL-N-[4-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE

Cat. No.: B5721979
M. Wt: 276.37 g/mol
InChI Key: DGSPSQDXWDZDTQ-UHFFFAOYSA-N
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Description

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE is a complex organic compound with a unique structure that includes both amide and phenyl groups

Properties

IUPAC Name

3-methyl-N-[4-(3-methylbutanoylamino)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSPSQDXWDZDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE typically involves the reaction of 3-methylbutanamide with 4-(3-methylbutanamido)phenyl groups under specific conditions. The process may include steps such as:

    Amidation Reaction: This involves the reaction of an amine with a carboxylic acid derivative to form an amide bond.

    Catalysts and Solvents: Common catalysts used in these reactions include acids or bases, and solvents such as dichloromethane or ethanol may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[4-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanamide: A simpler amide with similar structural features.

    N-Butyl-3-methylbutanamide: Another related compound with a butyl group.

Uniqueness

3-METHYL-N-[4-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE is unique due to its combination of amide and phenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and applications that may not be possible with simpler compounds.

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